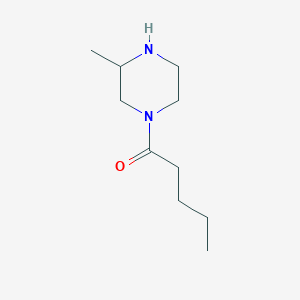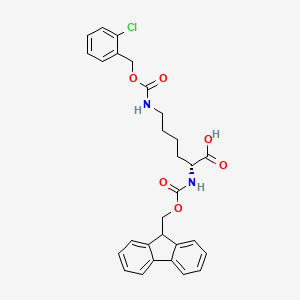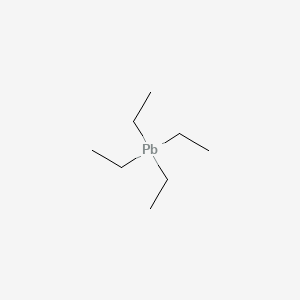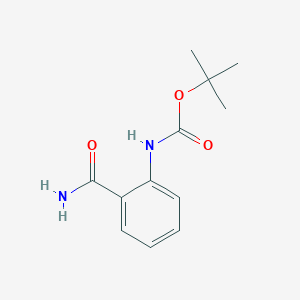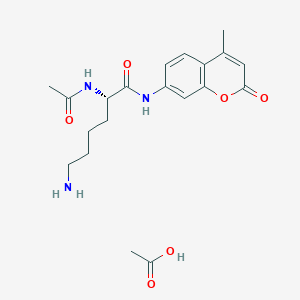
Ac-Lys-AMC acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Lys-AMC acetate, also known as Acetyl-L-Lysyl-α-Methylcoumarin acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues. The purpose of
Applications De Recherche Scientifique
Ac-Lys-AMC acetate has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues.
Mécanisme D'action
The mechanism of action of Ac-Lys-AMC acetate is based on its ability to be cleaved by enzymes and release the fluorescent product, α-methylcoumarin. This fluorescent product can then be used to measure the activity of enzymes in a variety of assays.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological research studies. It has been used to study the effects of various compounds on cells and tissues, as well as to measure the activity of enzymes. In addition, it has also been used to study the effects of various drugs on the body, such as their effects on blood pressure, heart rate, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ac-Lys-AMC acetate in lab experiments is its ability to be used in a variety of assays. It is a fluorogenic substrate that is easily cleaved by enzymes, allowing for the measurement of enzyme activity. In addition, it is also a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is also not very soluble in water, making it difficult to use in some experiments.
Orientations Futures
The future of Ac-Lys-AMC acetate lies in its potential for use in a variety of scientific research applications. It has already been used in a variety of biochemical and physiological research studies, as well as in enzymatic assays. However, there is still much to be explored in terms of its potential applications. For example, further research could be done to study the effects of this compound on various diseases, such as cancer and heart disease. In addition, research could also be done to develop more stable forms of the compound, as well as to explore its potential for use in drug delivery systems. Finally, researchers could also explore the potential for this compound to be used in combination with other compounds to create novel therapeutic agents.
Méthodes De Synthèse
Ac-Lys-AMC acetate is synthesized using a three-step process. The first step involves the condensation of acetyl chloride with l-lysine in the presence of a base. The second step involves the reaction of the resulting product with α-methylcoumarin in the presence of a base. The third and final step involves the reaction of the resulting product with acetic acid. The resulting compound is then purified by chromatography and crystallization.
Propriétés
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOBVPYBPFDEC-RSAXXLAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

